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molecular formula C9H5ClOS B111835 3-Chloro-1-benzothiophene-2-carbaldehyde CAS No. 14006-54-3

3-Chloro-1-benzothiophene-2-carbaldehyde

Cat. No. B111835
M. Wt: 196.65 g/mol
InChI Key: UFTPKLPCVLXBQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754122B2

Procedure details

A solution of alcohol 12 (4.32 g, 21.6 mmol) in 40 mL of CH2Cl2 was treated with 4A molecular sieves, NMO (3.81 g, 32.5 mmol), and TPAP (381 mg, 1.08 mmol). The reaction was stirred for 10 min. and then was evaporated to dryness. Purification by flash chromatography on silica gel (2% ethyl acetate/hexane) gave 3.52 g (18.3 mmol, 84%) of the aldehyde (13).
Quantity
4.32 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
381 mg
Type
catalyst
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[CH:12]=[CH:11][CH:10]=[CH:9][C:4]=2[S:5][C:6]=1[CH2:7][OH:8].C[N+]1([O-])CCOCC1>C(Cl)Cl.CCC[N+](CCC)(CCC)CCC.[O-][Ru](=O)(=O)=O>[Cl:1][C:2]1[C:3]2[CH:12]=[CH:11][CH:10]=[CH:9][C:4]=2[S:5][C:6]=1[CH:7]=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
4.32 g
Type
reactant
Smiles
ClC=1C2=C(SC1CO)C=CC=C2
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.81 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
381 mg
Type
catalyst
Smiles
CCC[N+](CCC)(CCC)CCC.[O-][Ru](=O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (2% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C2=C(SC1C=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.3 mmol
AMOUNT: MASS 3.52 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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